molecular formula C6H3FN2 B1355503 2-Cyano-6-fluoropyridine CAS No. 3939-15-9

2-Cyano-6-fluoropyridine

Cat. No.: B1355503
CAS No.: 3939-15-9
M. Wt: 122.1 g/mol
InChI Key: NVOLTPVZQXTZCW-UHFFFAOYSA-N
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Description

2-Cyano-6-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C6H3FN2. This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to the pyridine ring.

Mechanism of Action

Mode of Action:

The interaction of 2-Cyano-6-fluoropyridine with its targets likely involves binding to specific active sites. This binding can lead to conformational changes, altered enzymatic activity, or modulation of receptor signaling pathways. The introduction of the fluorine atom in the pyridine ring may affect the compound’s reactivity and stability, making it less reactive than its chlorinated or brominated analogues .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and overall action. For example, pH variations may affect its solubility and reactivity.

: Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Link

Biochemical Analysis

Biochemical Properties

2-Cyano-6-fluoropyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as an electrophile. The compound’s fluorine atom enhances its reactivity by withdrawing electron density from the pyridine ring, making it more susceptible to nucleophilic attack . This interaction is crucial in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleophiles allows it to modify proteins and enzymes within the cell, potentially altering their function . This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their function. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or oxidizing agents . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and enzyme activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cell death and tissue damage . These dosage effects are important for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic reactions can influence the compound’s activity and toxicity, as well as its overall pharmacokinetic profile. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in biochemical research and pharmaceutical development .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors are important for understanding the compound’s pharmacokinetics and optimizing its use in various applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-6-fluoropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-cyano-3-nitropyridine with a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF), resulting in the formation of 2-cyano-3-fluoropyridine . Another approach involves the direct fluorination of pyridine derivatives using fluorine gas (F2) in the presence of a strong acid .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-6-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups, which can result in distinct reactivity and properties compared to its isomers. The electron-withdrawing effects of the cyano and fluorine groups can significantly influence the compound’s chemical behavior and interactions .

Properties

IUPAC Name

6-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-6-3-1-2-5(4-8)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOLTPVZQXTZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558612
Record name 6-Fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3939-15-9
Record name 6-Fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Dissolve 2,6-difluoropyridine (12 g, 104.2 mmol) in anhydrous DMSO (5 mL). Add a solution of sodium cyanide (1.3 g, 26.53 mmol) in DMSO (60 mL) over 12 h using a syringe pump. Heat the mixture to 100° C. overnight. Cool to ambient temperature, dilute with EtOAc (500 mL), and wash with brine. Dry the organic phase over Na2SO4, filter, and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0 and 4:1) to give the desired intermediate as a solid (723 mg, 22%). GC-MS m/z: 122 (M+).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2,6 Difluoropyridine (12 g, 100 mmol) was dissolved in DMSO (3 mL) and sodium cyanide (1.3 g, 26 mmol) in DMSO (100 mL) was added dropwise via syringe pump over 16 h. The reaction was then heated at 100° C. for 16 h. The crude mixture was then diluted with EtOAc (500 mL) and washed with a mixture of brine (200 mL) and H2O (500 mL). The organic phase was dried (MgSO4), filtered, and concentrated in vacito. The residue was chromatographed on silica gel eluting with hexanes:EtOAc (4:1) to afford 6-fluoropyridine-2-carbonitrile. MS (ESI) 122.0 (M++H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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